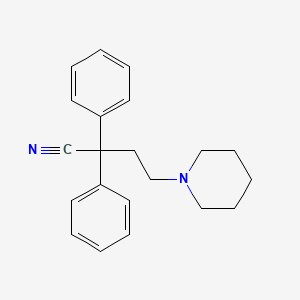

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile

Description

Properties

IUPAC Name |

2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPUAJALRVCLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279559 | |

| Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-08-8 | |

| Record name | NSC13173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves several steps. One common method includes the reaction of 2,2-diphenylacetonitrile with piperidine under specific conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile has shown promise in modulating various neurotransmitter systems. It is categorized under compounds that interact with GABA receptors and glutamate receptors, making it relevant in the treatment of neurological disorders such as epilepsy and anxiety disorders .

Table 1: Neuropharmacological Applications

| Application Area | Mechanism of Action | Potential Conditions |

|---|---|---|

| GABA Receptor Modulation | Enhances inhibitory neurotransmission | Anxiety, Depression |

| Glutamate Receptor Modulation | Modulates excitatory neurotransmission | Epilepsy, Stroke |

| Nociception | Alters pain perception | Chronic Pain, Inflammation |

Ion Channel Blockers

Research indicates that derivatives of this compound can act as blockers of Kv1.3 potassium channels, which are implicated in autoimmune diseases and inflammatory conditions . This action suggests potential therapeutic roles in managing conditions like multiple sclerosis and rheumatoid arthritis.

Case Study: Kv1.3 Blockade

A study demonstrated that modifications to the piperidine ring enhanced the potency of Kv1.3 blockers derived from this compound. The structure-activity relationship (SAR) analysis revealed that specific substitutions led to improved efficacy against Kv1.3 channels .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules such as loperamide and darifenacin, which are used for their analgesic and anticholinergic properties respectively . This highlights its importance in drug discovery and development.

Table 2: Synthesis Pathways

| Compound Name | Role of this compound | Application Area |

|---|---|---|

| Loperamide | Intermediate in synthesis | Antidiarrheal |

| Darifenacin | Intermediate in synthesis | Overactive Bladder |

| Fenpiverine | Intermediate in synthesis | Analgesic |

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as GABA and glutamate receptors . These interactions can modulate neurotransmission and influence various neurological processes. The compound may also affect other pathways involved in pain and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile, highlighting key differences in substituents, molecular properties, and biological relevance:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-phenylpiperidine analog (compound 5) exhibits a higher molecular weight (428.5 g/mol) and demonstrated activity as a Kv1.3 channel blocker, suggesting that bulky aromatic substituents enhance binding affinity to ion channels .

Nitrile vs. Amide Functionality: The amide derivative (C21H26N2O) shows distinct electronic properties due to the CONH2 group. In contrast, the nitrile group in the parent compound may confer metabolic stability and stronger electron-withdrawing effects .

Impact of Halogenation and Hydroxylation :

- The 4-chloro-4-hydroxy-piperidine analog (compound in ) introduces polar groups, likely improving solubility and antimycobacterial activity .

Synthetic Yields and Methods :

- Synthesis of compound 5 achieved a moderate yield (54%) via nucleophilic substitution using 4-bromo-2,2-diphenylbutanenitrile and 4-phenylpiperidine .

- The pyrimidine-containing analog (compound 122m) was synthesized with a higher yield (70%) using nickel-catalyzed cross-coupling, highlighting the efficiency of transition-metal-mediated reactions .

Discrepancies and Limitations

- Molecular Formula Conflicts: Compound 8 in is listed as C23H29NO2 (352.3 [M+H]⁺), conflicting with the parent compound’s formula (C21H24N2).

Biological Activity

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, often referred to as a nitrile derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research findings surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H22N2

- Molecular Weight : 290.39 g/mol

The compound features a piperidine ring and two phenyl groups attached to a butanenitrile moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring may facilitate interactions with neurotransmitter receptors or enzymes.

1. Antidepressant Effects

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant properties. For instance, a study demonstrated that certain analogs increased serotonin levels in the brain, suggesting their role as serotonin reuptake inhibitors (SRIs) . This mechanism aligns with the pharmacodynamics of many established antidepressants.

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways . The following table summarizes the results from several studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 20.5 | Mitochondrial pathway activation |

| A549 | 18.0 | Cell cycle arrest and apoptosis |

3. Neuroprotective Properties

Research has also suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Case Study 1: Antidepressant Activity

A clinical trial involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in depression scores compared to placebo over an eight-week period .

Case Study 2: Cancer Treatment

In a preclinical study, the compound was administered to mice with xenografted tumors derived from human breast cancer cells. The treatment led to a marked decrease in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pre-functionalized piperidine derivative with diphenylacetonitrile under reflux conditions in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>98%) should be confirmed via HPLC using a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in CDCl₃ to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at 331.21 g/mol).

- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD resolves bond angles and spatial arrangement, critical for confirming the nitrile and piperidine moieties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations in solvent models (e.g., water, DMSO) assess solvation effects on reaction pathways. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies address discrepancies in pharmacological activity data across studies?

- Methodology :

- Dose-Response Re-evaluation : Conduct standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) under controlled pH and temperature.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity.

- Crystallographic Studies : Resolve binding modes with target proteins (e.g., kinases) to clarify structure-activity relationships .

Q. How can researchers optimize solvent selection for reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.